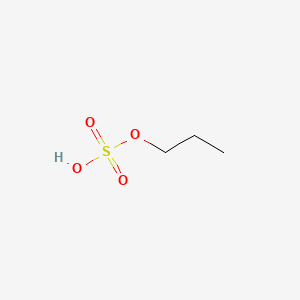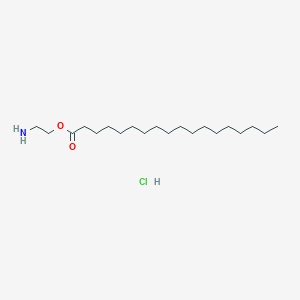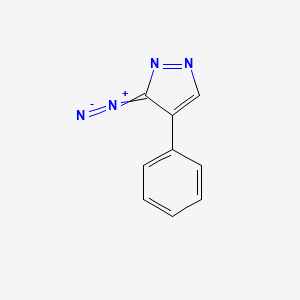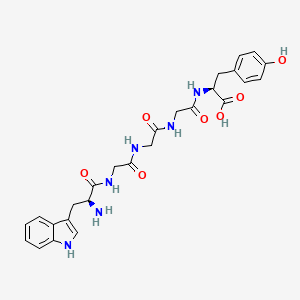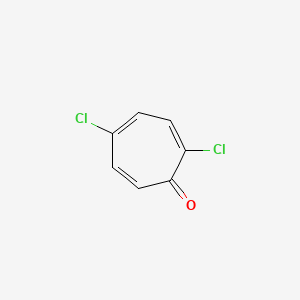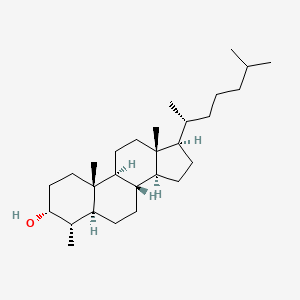![molecular formula C19H20Cl2N2O3 B14718684 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid CAS No. 20807-43-6](/img/structure/B14718684.png)
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid typically involves multiple steps. One common method includes the condensation of 4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thioethers.
Aplicaciones Científicas De Investigación
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Cyclophosphamide: A prodrug that forms active alkylating agents in the body.
Uniqueness
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid is unique due to its specific structure, which combines the bis(2-chloroethyl)amino group with a methoxyphenyl and benzoic acid moiety. This unique combination may offer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
20807-43-6 |
|---|---|
Fórmula molecular |
C19H20Cl2N2O3 |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-26-18-12-15(23(10-8-20)11-9-21)7-6-14(18)13-22-17-5-3-2-4-16(17)19(24)25/h2-7,12-13H,8-11H2,1H3,(H,24,25) |
Clave InChI |
YHXCSAXDNGRWMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



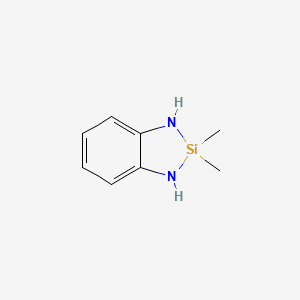
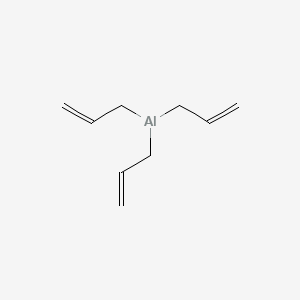
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
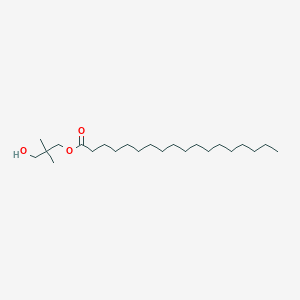
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

